2-(5-Aminopyridin-2-yl)ethan-1-ol
Overview
Description
“2-(5-Aminopyridin-2-yl)ethan-1-ol” is a chemical compound with the CAS Number: 1552277-17-4 . It is used in various chemical reactions and has been mentioned in several technical documents and peer-reviewed papers .
Synthesis Analysis
The synthesis of “this compound” involves a reaction with lithium aluminium tetrahydride in tetrahydrofuran at 0 - 20℃ for 2 hours . The reaction was quenched with water and NaOH (2 M), dried over anhydrous sodium sulfate, filtered, and the filtrate was concentrated .Molecular Structure Analysis
The molecular formula of “this compound” is C7H10N2O . Its molecular weight is 138.17 .Chemical Reactions Analysis
“this compound” is involved in various chemical reactions. For instance, it can react with palladium diacetate, caesium carbonate, and 2,2’-bis-(diphenylphosphino)-1,1’-binaphthyl at 100 - 120℃ under microwave irradiation .Scientific Research Applications
Analytical Chemistry and Sensing
Oligosaccharide Analysis : A method involving the reductive amination of oligosaccharides with 2-aminopyridine, producing fluorescent derivatives for analyzing oligosaccharides, including determining their degree of polymerization, sugar sequence, and linkage points (Hase, Ikenaka, & Matsushima, 1978).
Trace Metal Detection : Bipyridine derivatives like BPYTA (related to 2-aminopyridine) have been developed for detecting trace Zn2+ ions in water, showing high sensitivity and selectivity, especially over other metal ions like Cd2+ (Kong et al., 2013).
Material Science
Liquid Crystal Formation : The study of liquid crystallinity in mixtures containing bipyridines reveals insights into the role of hydrogen bonding in stabilizing liquid crystalline states (Martinez-Felipe et al., 2016).
Light-Driven Photocatalysis : Supramolecular complexes involving bipyridine derivatives are used in photocatalytic reduction of CO2, a promising approach for carbon capture and utilization (Tamaki et al., 2013).
Catalysis
C-Alkylation in Organic Synthesis : Aminopyridine is utilized as a recyclable directing group in the Rh-catalyzed intermolecular C-alkylation of cyclic 1,2-diketones, demonstrating its efficiency in organic synthesis (Wang, Reinus, & Dong, 2012).
Copper-Promoted Amination : N-Aminopyridinium ylides have been used for copper-promoted C-H/N-H coupling in organic chemistry, highlighting their utility in complex molecule synthesis (Kwak & Daugulis, 2019).
Pharmacology and Taste Enhancement
- Taste Enhancer Synthesis : Research on N-(1-carboxyethyl)-6-(hydroxymethyl)pyridinium-3-ol, a compound structurally related to 2-aminopyridines, demonstrates its application in enhancing taste (Villard et al., 2003).
Safety and Hazards
The compound is labeled with the signal word “Warning” and has hazard statements H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
properties
IUPAC Name |
2-(5-aminopyridin-2-yl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c8-6-1-2-7(3-4-10)9-5-6/h1-2,5,10H,3-4,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLVOBTPSBMJFII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1N)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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